TCO4-PEG2-Maleimide

Descripción general

Descripción

TCO4-PEG2-Maleimide: is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is characterized by the presence of a trans-cyclooctene (TCO) group and a maleimide group, which are connected by a PEG2 spacer. This compound is widely used in bioorthogonal chemistry, particularly in click chemistry reactions, due to its high reactivity and specificity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of TCO4-PEG2-Maleimide typically involves the following steps:

Preparation of TCO-PEG2: The PEG2 spacer is first functionalized with a TCO group. This can be achieved through the reaction of PEG2 with a TCO-containing reagent under appropriate conditions.

Amidation Reaction: The TCO-PEG2 intermediate is then reacted with an amine to form the amido linkage.

Maleimide Functionalization: Finally, the amido-PEG2-TCO is reacted with a maleimide-containing reagent to introduce the maleimide group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are commonly used for purification .

Análisis De Reacciones Químicas

Types of Reactions:

Click Reactions: TCO4-PEG2-Maleimide undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with azides, forming stable triazole linkages.

Thiol-Maleimide Reactions: The maleimide group reacts specifically with thiol groups (-SH) to form stable thioether bonds.

Common Reagents and Conditions:

Azides: Used in SPAAC reactions with this compound.

Thiols: React with the maleimide group under mild conditions (pH 6.5-7.5) to form thioether bonds.

Major Products:

Triazoles: Formed from SPAAC reactions.

Thioethers: Formed from thiol-maleimide reactions.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

TCO4-PEG2-Maleimide features a trans-cyclooctene (TCO) moiety and a maleimide group, which enables it to form stable thioether bonds with reduced thiols (sulfhydryl groups) in proteins and peptides. The polyethylene glycol (PEG) spacer enhances solubility in aqueous environments and facilitates the efficient reaction of the maleimide group under mild conditions. The typical reaction occurs at a pH range of 6.5 to 7.5, allowing for high specificity in bioconjugation applications .

Chemistry

- Bioconjugation : this compound is extensively used for labeling biomolecules. It enables the conjugation of proteins and peptides with various tags or therapeutic agents, facilitating studies on protein interactions and cellular processes.

- Click Chemistry : The TCO moiety participates in strain-promoted copper-free click chemistry reactions with tetrazines, allowing for the formation of stable covalent linkages without the need for metal catalysts.

Biology

- Protein Interaction Studies : The compound is employed to study protein interactions by labeling specific proteins with fluorescent tags or other detectable markers, aiding in visualizing cellular processes.

- Redox Status Measurement : Maleimide derivatives have been used to detect oxidized proteins through reactions with reduced cysteine residues, providing insights into oxidative stress and redox signaling within cells .

Medicine

- Drug Delivery Systems : this compound is incorporated into advanced drug delivery systems, enhancing the targeting and efficacy of therapeutic agents. For example, maleimide-modified liposomes demonstrated improved drug delivery efficiency without increased cytotoxicity compared to unmodified versions .

- Diagnostic Imaging : The compound is utilized in imaging techniques such as positron emission tomography (PET), where it helps track viral capsids or other therapeutic agents within biological systems .

Case Studies

Mecanismo De Acción

Mechanism: TCO4-PEG2-Maleimide exerts its effects through bioorthogonal click chemistry reactions. The TCO group undergoes rapid and specific cycloaddition reactions with tetrazine groups, while the maleimide group reacts with thiols to form stable thioether bonds .

Molecular Targets and Pathways:

Tetrazine Groups: Targeted by the TCO group in inverse electron demand Diels-Alder reactions.

Thiol Groups: Targeted by the maleimide group in thiol-maleimide reactions.

Comparación Con Compuestos Similares

TCO-PEG1-amido maleimide: Similar structure but with a shorter PEG spacer.

TCO-PEG3-amido maleimide: Similar structure but with a longer PEG spacer.

TCO-PEG4-amido maleimide: Similar structure but with an even longer PEG spacer.

Uniqueness: TCO4-PEG2-Maleimide offers a balance between reactivity and solubility, making it highly versatile for various applications. The PEG2 spacer provides sufficient flexibility and reduces steric hindrance, enhancing the efficiency of bioconjugation reactions .

Actividad Biológica

TCO4-PEG2-Maleimide is a specialized compound that plays a significant role in bioconjugation strategies, particularly in the context of drug delivery and therapeutic applications. This article explores the biological activity of this compound, examining its stability, reactivity, and applications through various studies and data.

Chemical Structure and Properties

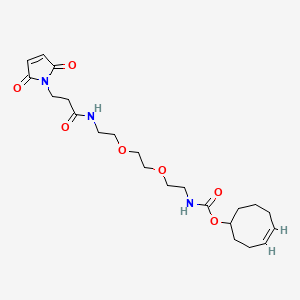

This compound consists of a maleimide group linked to a polyethylene glycol (PEG) spacer. The structure can be represented as follows:

The maleimide group is known for its ability to selectively react with thiol groups, forming stable thioether bonds. The PEG moiety enhances solubility and reduces immunogenicity, making it favorable for biological applications.

Thiol-Maleimide Coupling

The maleimide functional group is widely utilized in thiol-maleimide coupling reactions, which are critical for bioconjugation. Studies have shown that this compound exhibits high reactivity towards free thiols under physiological conditions, forming stable conjugates. The stability of these conjugates is essential for their efficacy in therapeutic applications.

Table 1: Comparison of Stability between Maleimide Conjugates

| Conjugate Type | Stability (pH Range) | Susceptibility to Glutathione |

|---|---|---|

| This compound | pH 6.5 - 7.5 | Low |

| Traditional Thioether | Broad pH Range | High |

This table illustrates that this compound shows enhanced stability compared to traditional thioether conjugates, which are susceptible to degradation by glutathione, a common intracellular thiol.

1. Drug Delivery Systems

A study explored the use of this compound in the development of targeted drug delivery systems. By conjugating therapeutic agents to this compound, researchers achieved improved biodistribution and reduced off-target effects. The incorporation of PEG enhances the pharmacokinetics of the drugs, allowing for prolonged circulation time in the bloodstream.

2. Imaging Techniques

In another application, this compound was employed in positron emission tomography (PET) imaging studies. The compound facilitated the attachment of radiolabeled agents to antibodies, enhancing imaging contrast and specificity in detecting tumors.

Table 2: Summary of Imaging Results

| Study Focus | Imaging Agent | Outcome |

|---|---|---|

| Tumor Detection | Radiolabeled Antibody | Increased signal-to-noise ratio |

| Organ Accumulation | AAV Capsid | Enhanced brain uptake |

These findings indicate that this compound significantly improves the performance of imaging agents by ensuring stable conjugation to biomolecules.

Research Findings and Conclusions

Research has consistently shown that this compound offers several advantages over traditional maleimide reagents:

- Enhanced Stability : The PEG linker increases resistance to hydrolysis and thiol exchange reactions.

- Improved Reactivity : High selectivity towards thiols minimizes cross-reactivity with other functional groups.

- Versatile Applications : Effective in drug delivery systems and imaging techniques.

Propiedades

IUPAC Name |

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N3O7/c26-19(10-13-25-20(27)8-9-21(25)28)23-11-14-30-16-17-31-15-12-24-22(29)32-18-6-4-2-1-3-5-7-18/h1-2,8-9,18H,3-7,10-17H2,(H,23,26)(H,24,29)/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDSFAYZUCKCRTR-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.